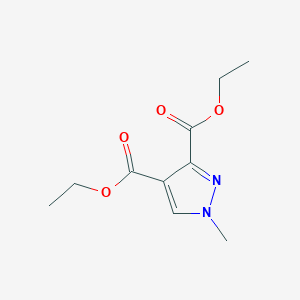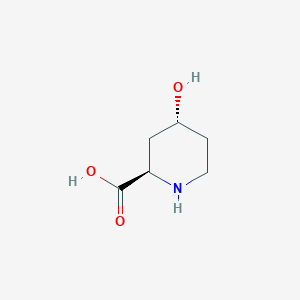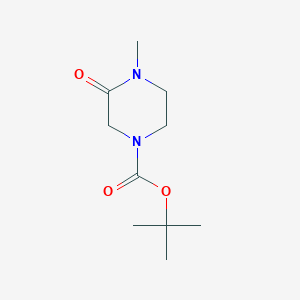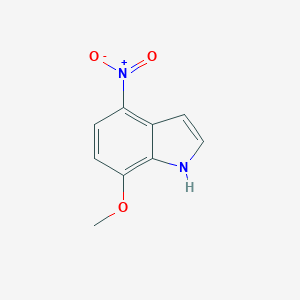
Cyclo(L-Leu-trans-4-hydroxy-L-Pro)
Übersicht
Beschreibung
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a natural compound isolated from Phellinus igniarius . It is a plant growth regulator . It is a cyclic peptide formed by the connection of L-leucine and trans-4-hydroxy-L-proline through a peptide bond .
Molecular Structure Analysis
The molecular formula of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is C11H18N2O3 . The IUPAC name is (3S,7R,8aS)-7-hydroxy-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione . The structure is a cyclic peptide formed by the connection of L-leucine and trans-4-hydroxy-L-proline through a peptide bond .Physical And Chemical Properties Analysis
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The molecular weight is 226.3 g/mol .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
Research has identified cyclic tetrapeptides with structures similar to Cyclo(L-Leu-trans-4-hydroxy-L-Pro), demonstrating notable antimicrobial and antifungal activities. For instance, a study by (Li et al., 2014) isolated a new cyclic tetrapeptide from mangrove fungi showing moderate to high inhibitory activity against several crop-threatening fungi. Similarly, (Zhou et al., 2014) found a new cyclic tetrapeptide with cytotoxicity and antimicrobial activity.
Metal Ion Complexation and Transport
Studies have also explored the complexation of cyclic peptides with metal ions. (Ozeki et al., 1988) and (Ozeki et al., 2009) investigated the conformation and complexation of cyclic dodecapeptides and octapeptides with alkaline earth metal ions, revealing selective binding and conformational changes upon complexation.
Bioactive Properties
Cyclic dipeptides, structurally similar to Cyclo(L-Leu-trans-4-hydroxy-L-Pro), have been identified with significant bioactivity. For example, (Nishanth et al., 2014) isolated cyclic dipeptides with potent antifungal and anticancer activities. Moreover, (Kgk et al., 2021) studied a marine cyclic dipeptide's protective activity against oxidative damage in breast epithelial cells.
Structural and Conformational Analysis
Numerous studies focus on the conformational properties of cyclic peptides, which could have implications in various scientific applications. (Wang et al., 2000), (Kato et al., 1985), and (Stezowski et al., 1987) have conducted in-depth studies on the conformation of cyclic peptides, offering insights into their structural dynamics.
Wirkmechanismus
Target of Action
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a cyclic dipeptide, composed of two amino acids, L-Leucine and trans-4-hydroxy-L-Proline, connected by a peptide bond It’s known that cyclic dipeptides can interact with various cellular receptors, affecting intracellular signal transduction .
Mode of Action
As a cyclic dipeptide, it’s likely to interact with its targets in a way that influences the function of those targets, leading to changes in cellular processes .
Biochemical Pathways
Given its structure and properties, it’s plausible that it may influence various biochemical pathways, particularly those involving protein interactions and signal transduction .
Pharmacokinetics
It’s known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body
Result of Action
It’s known that cyclic dipeptides can have various effects on cells, often related to their interaction with cellular receptors and subsequent influence on signal transduction .
Action Environment
It’s known that the compound is stable under normal conditions . Factors such as pH, temperature, and presence of other compounds could potentially influence its action and stability.
Eigenschaften
IUPAC Name |
(3S,7R,8aS)-7-hydroxy-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-6(2)3-8-11(16)13-5-7(14)4-9(13)10(15)12-8/h6-9,14H,3-5H2,1-2H3,(H,12,15)/t7-,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHIUWVXPQQDMC-VGMNWLOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CC(CC2C(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) based on the provided research?
A1: The provided research primarily focuses on identifying Cyclo(L-Leu-trans-4-hydroxy-L-Pro) as a secondary metabolite produced by various microorganisms, including those found in biofouling biofilms [] and symbiotic fungi []. While its specific biological activity hasn't been extensively explored in these studies, the presence of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) alongside other bioactive compounds like diketopiperazines suggests potential applications in areas like:
- Biofouling control: Understanding the role of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) in biofilm formation could lead to developing novel antifouling strategies [].
Q2: What analytical techniques were employed to identify and characterize Cyclo(L-Leu-trans-4-hydroxy-L-Pro) in these studies?
A2: The researchers utilized a combination of techniques for identification and structural elucidation, including:
- Chromatography: Various chromatographic methods, such as silica gel column chromatography, Sephadex LH-20 chromatography, and reverse phase HPLC, were employed to isolate Cyclo(L-Leu-trans-4-hydroxy-L-Pro) from complex mixtures [, ].
- Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were crucial for determining the structure and molecular weight of the isolated compound [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)







